

# Application Notes and Protocols for INF55 Checkerboard Assay for Antibiotic Synergy

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## Compound of Interest

Compound Name: INF55

Cat. No.: B1671941

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## Introduction

The rise of multidrug-resistant (MDR) bacteria is a critical global health threat, necessitating innovative therapeutic strategies. One promising approach is the use of combination therapy, where an antibiotic is co-administered with a potentiating agent. Efflux pumps are a primary mechanism of antibiotic resistance in bacteria, actively expelling antimicrobial agents from the cell and reducing their intracellular concentration to sub-lethal levels.[1] **INF55** is an investigational efflux pump inhibitor (EPI) that has been shown to target the AcrB subunit of the AcrAB-TolC efflux pump in Gram-negative bacteria like *Escherichia coli*. [1] By inhibiting this pump, **INF55** can restore or enhance the efficacy of existing antibiotics.

This document provides detailed application notes and protocols for utilizing the checkerboard assay to evaluate the synergistic potential of **INF55** in combination with conventional antibiotics. The checkerboard assay is a robust in vitro method for determining the nature of interaction between two antimicrobial agents, classifying them as synergistic, additive, indifferent, or antagonistic.[2]

## Principle of the Checkerboard Assay

The checkerboard assay involves the serial dilution of two compounds in a two-dimensional array in a microtiter plate. One agent, the antibiotic, is serially diluted along the columns, while the second agent, **INF55**, is serially diluted along the rows. Each well is then inoculated with a

standardized bacterial suspension. Following incubation, the minimum inhibitory concentration (MIC) of each compound alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.[3] The interaction is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

## Data Presentation

The following tables present representative quantitative data from a checkerboard assay demonstrating the synergistic effect of an efflux pump inhibitor (EPI) with the antibiotic ciprofloxacin against a resistant strain of *Pseudomonas aeruginosa*. This data is provided as an illustrative example of how to present the results obtained from a checkerboard assay with **INF55**.

Table 1: MIC Values of Ciprofloxacin and Efflux Pump Inhibitor (EPI) Alone and in Combination against *P. aeruginosa*

Compound	MIC Alone (µg/mL)	MIC in Combination (µg/mL)
Ciprofloxacin	16	2
Efflux Pump Inhibitor (EPI)	>64	8

Table 2: Calculation of Fractional Inhibitory Concentration (FIC) Index

Compound	MIC Alone (µg/mL)	MIC in Combination (µg/mL)	FIC	FIC Index (ΣFIC)	Interaction
Ciprofloxacin	16	2	0.125	0.25	Synergy
Efflux Pump Inhibitor (EPI)	>64	8	0.125		

Interpretation of FIC Index:

The FIC index is calculated using the following formula:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)[4]
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[4]

The interaction is interpreted as follows:

- Synergy: FIC Index  $\leq 0.5$ [5]
- Additive/Indifference:  $0.5 < \text{FIC Index} \leq 4$ [5]
- Antagonism: FIC Index  $> 4$ [5]

In the example above, the FIC index of 0.25 indicates a strong synergistic interaction between the efflux pump inhibitor and ciprofloxacin.

## Experimental Protocols

### Materials

- **INF55**
- Conventional Antibiotic (e.g., Ciprofloxacin, Levofloxacin)
- Bacterial Strain (e.g., E. coli strain overexpressing the AcrAB-TolC efflux pump)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
- Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary
- Sterile 96-well microtiter plates[3]
- Sterile reservoirs
- Multichannel pipette[3]
- Incubator (37°C)

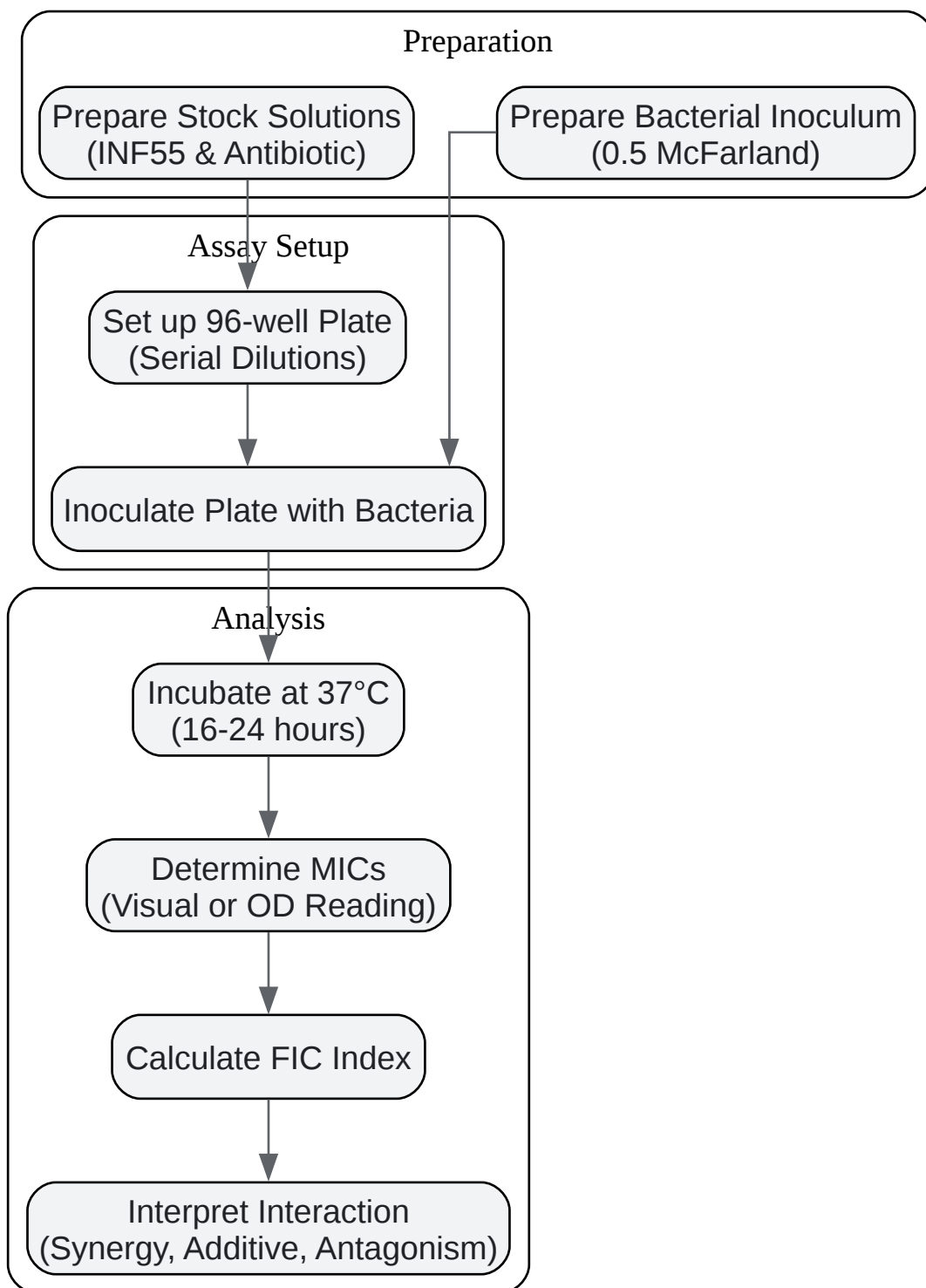
- Microplate reader (optional, for spectrophotometric reading of bacterial growth)

## Protocol for Checkerboard Assay

- Preparation of Reagents:
  - Prepare stock solutions of **INF55** and the antibiotic in an appropriate solvent (e.g., DMSO or sterile water).
  - Prepare working solutions of the compounds in CAMHB at four times the highest concentration to be tested.
- Preparation of Bacterial Inoculum:
  - From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.[2]
  - Dilute this suspension to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[4]
- Plate Setup:
  - Add 50  $\mu$ L of CAMHB to all wells of a 96-well plate.
  - In the first column, add an additional 50  $\mu$ L of the highest concentration of the antibiotic to rows A through G.
  - Perform a two-fold serial dilution of the antibiotic by transferring 50  $\mu$ L from column 1 to column 2, and so on, up to column 10. Discard 50  $\mu$ L from column 10. Column 11 will serve as the **INF55**-only control, and column 12 will be the growth control.
  - In the first row (row A), add an additional 50  $\mu$ L of the highest concentration of **INF55** to columns 1 through 10.
  - Perform a two-fold serial dilution of **INF55** by transferring 50  $\mu$ L from row A to row B, and so on, down to row G. Discard 50  $\mu$ L from row G. Row H will serve as the antibiotic-only control.

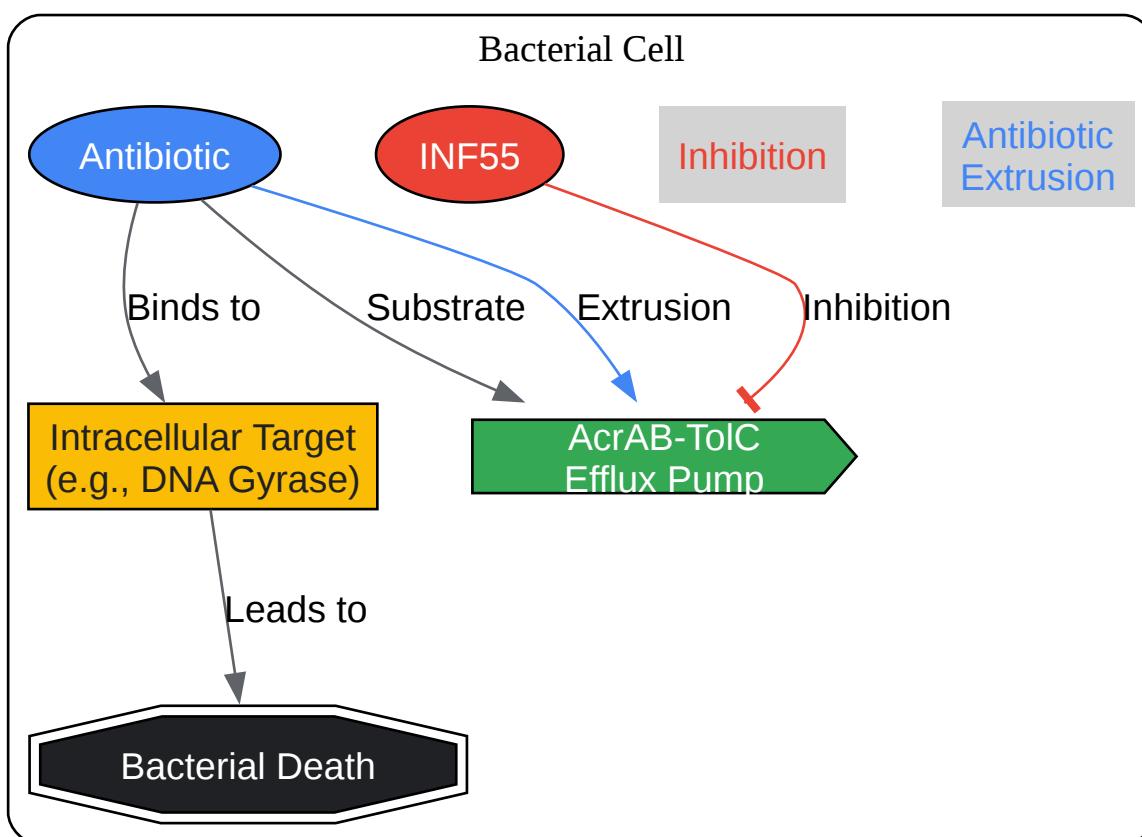
- Inoculation:
  - Add 100  $\mu$ L of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth).[4] The final volume in each well will be 200  $\mu$ L.
- Incubation:
  - Seal the plate and incubate at 37°C for 16-24 hours.[4]
- Determination of MIC:
  - After incubation, determine the MIC for each compound alone and in combination. The MIC is the lowest concentration of the compound(s) that completely inhibits visible bacterial growth.[3] This can be done by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
- Calculation of FIC Index:
  - Calculate the FIC for each drug in every well showing no growth using the formulas provided in the "Interpretation of FIC Index" section.
  - The FIC index for each combination is the sum of the individual FICs. The lowest FIC index value is reported as the result of the interaction.

## Visualizations



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Experimental workflow for the checkerboard assay.



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Mechanism of **INF55** synergy with an antibiotic.

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